molecular formula C5H13Cl2NO B14502334 Methylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride CAS No. 63905-05-5

Methylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride

Cat. No.: B14502334
CAS No.: 63905-05-5
M. Wt: 174.07 g/mol
InChI Key: AUGMWYNLICCJLS-UHFFFAOYSA-N
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Description

Methylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride is a chemical compound that belongs to the class of alkylating agents. These compounds are known for their ability to introduce alkyl groups into molecules, which can lead to various chemical reactions and biological effects. This compound is often used in scientific research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride typically involves the reaction of methylamine with 2-chloroethanol and 2-hydroxyethyl chloride. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler amines or other reduced products.

    Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions can vary widely but may include different amines, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Methylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on biological systems, including its potential as an alkylating agent in DNA research.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its ability to modify DNA.

    Industry: Utilized in the production of various chemicals and materials, including pharmaceuticals and polymers.

Mechanism of Action

The mechanism of action of Methylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride involves its ability to alkylate nucleophilic sites in molecules. This can lead to the formation of covalent bonds with DNA, proteins, and other biomolecules, resulting in changes to their structure and function. The molecular targets and pathways involved in these effects are often studied to understand the compound’s biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other alkylating agents such as:

  • Ethylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride
  • Propylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride
  • Butylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride

Uniqueness

Methylamine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-, hydrochloride is unique due to its specific alkylating properties and the presence of both chloroethyl and hydroxyethyl groups

Properties

CAS No.

63905-05-5

Molecular Formula

C5H13Cl2NO

Molecular Weight

174.07 g/mol

IUPAC Name

2-[2-chloroethyl(methyl)amino]ethanol;hydrochloride

InChI

InChI=1S/C5H12ClNO.ClH/c1-7(3-2-6)4-5-8;/h8H,2-5H2,1H3;1H

InChI Key

AUGMWYNLICCJLS-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)CCCl.Cl

Origin of Product

United States

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